molecular formula C13H22N2O5 B561832 t-Butyl-L-aspartyl-L-proline CAS No. 64642-65-5

t-Butyl-L-aspartyl-L-proline

Cat. No.: B561832
CAS No.: 64642-65-5
M. Wt: 286.328
InChI Key: ZSUIRCJCXXBWHP-IUCAKERBSA-N
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Description

t-Butyl-L-aspartyl-L-proline is a complex organic compound with a unique structure that includes an amino group, a carboxylic acid group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl-L-aspartyl-L-proline typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as chromatography and crystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

t-Butyl-L-aspartyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

t-Butyl-L-aspartyl-L-proline has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying enzyme-substrate interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of t-Butyl-L-aspartyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
  • (2S)-1-[(2S)-2-amino-4-oxobutanoyl]pyrrolidine-2-carboxylic acid

Uniqueness

What sets t-Butyl-L-aspartyl-L-proline apart from similar compounds is its specific stereochemistry and the presence of the pyrrolidine ring. These features contribute to its unique chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-1-[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5/c1-13(2,3)20-10(16)7-8(14)11(17)15-6-4-5-9(15)12(18)19/h8-9H,4-7,14H2,1-3H3,(H,18,19)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUIRCJCXXBWHP-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)N1CCCC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654531
Record name (2S)-1-[(2S)-2-Amino-4-tert-butoxy-4-oxobutanoyl]pyrrolidine-2-carboxylic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64642-65-5
Record name (2S)-1-[(2S)-2-Amino-4-tert-butoxy-4-oxobutanoyl]pyrrolidine-2-carboxylic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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